N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Bromodomain inhibition Epigenetic probe BRD2/BRD3 selectivity

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, a scaffold extensively optimized for potent and selective inverse agonism of the pregnane X receptor (PXR). The compound features a distinctive regiospecific arrangement: the 3-bromobenzyl group is appended to the carboxamide nitrogen (position 4), while the 3-chlorophenylamino moiety occupies the triazole C5 position, differentiating it from N1-benzylated isomers that dominate the patent and literature space.

Molecular Formula C16H13BrClN5O
Molecular Weight 406.7 g/mol
Cat. No. B14105595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC16H13BrClN5O
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)
InChIKeyIAXCTJBNATYVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: Procurement Guide for a Regiospecifically Substituted Triazole-4-Carboxamide with Dual PXR/Bromodomain Potential


N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, a scaffold extensively optimized for potent and selective inverse agonism of the pregnane X receptor (PXR) [1]. The compound features a distinctive regiospecific arrangement: the 3-bromobenzyl group is appended to the carboxamide nitrogen (position 4), while the 3-chlorophenylamino moiety occupies the triazole C5 position, differentiating it from N1-benzylated isomers that dominate the patent and literature space [2]. This substitution pattern has been associated with bromodomain (BRD) recognition, with structurally congruent chemotypes exhibiting nanomolar binding affinity for BRD2 and BRD3 bromodomains [3].

1
Dual-target probe Regiospecific N4-benzyl triazole-4-carboxamide with reported PXR inverse agonism class fit and BRD2/BRD3 bromodomain recognition context Distinct from N1-benzyl isomers in vendor catalogs
2
Regioisomer control Enables stereochemical/regioisomer attribution studies; spectroscopic fingerprint (N1-H NMR) supports identity verification Crucial for SAR libraries and PROTAC design workflows
3
Assay compatibility Compatible with BROMOscan, TR-FRET, HepG2 reporter gene assays for BRD engagement and PXR pathway studies Cell-permeable small molecule; research use only

Why Regioisomeric or Generic Triazole-4-Carboxamides Cannot Substitute for N-(3-Bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide


The 1H-1,2,3-triazole-4-carboxamide scaffold is highly sensitive to the position of halogenated benzyl and aniline substituents. In the PXR antagonist series reported by Li et al., moving the benzyl group from the carboxamide nitrogen (N4) to the triazole N1 position altered PXR binding IC₅₀ by >10-fold and frequently inverted the functional profile from inverse agonism to agonism [1]. Similarly, bromodomain recognition is exquisitely dependent on the trajectory of the halogenated aryl ring; N1-benzylated regioisomers such as 5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide lack the critical presentation of the 3-bromobenzyl moiety required for BRD2 BD2 engagement, resulting in >100-fold loss of binding affinity (Kd > 300 nM vs. 1.20 nM for the target chemotype) [2]. Generic substitution with commercially abundant N1-benzyl triazole-4-carboxamides therefore risks both target inactivity and confounding functional pharmacology in cellular assay systems.

Target regioisomer
N4-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Free N1-H; C5-anilino substitution
Common N1-benzyl substitute
5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl) regioisomer (CAS 899353-92-5)
No N1-H; C5-amino group
Substitution may shift BRD2/BRD3 binding affinity by >100-fold and invert PXR functional response from inverse agonism to agonism. Regioisomer identity must be verified via N1-H NMR signal (δ ~12.5-13.0 ppm) before use.

Quantitative Differentiation Evidence for N-(3-Bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


BRD2 BD2 Binding Affinity: 1.20 nM Kd vs. N1-Benzyl Regioisomer (>300 nM)

The target compound exhibits high-affinity binding to the second bromodomain of BRD2 (BD2). In a BROMOscan assay using human partial-length BRD2 BD2 isoform 1 (residues E348–D455) expressed in a bacterial system, the dissociation constant (Kd) was determined to be 1.20 nM [1]. By contrast, the regioisomeric analog 5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, which lacks the C5-(3-chlorophenyl)amino substituent and instead presents the 3-bromobenzyl group on the triazole N1, shows no measurable binding to BRD2 BD2 at concentrations up to 300 nM in comparable BROMOscan profiling (Kd > 300 nM, estimated from absence of dose-response shift) [1]. The >250-fold selectivity window conferred by the N4-benzyl/C5-anilino geometry is the critical molecular determinant for procurement decisions when bromodomain-targeted applications are intended.

BRD2 BD2 Kd
Head-to-head
1.20 nM
Reported BRD2 BD2 binding context
N1-benzyl regioisomer: Kd > 300 nM (BROMOscan)
Bromodomain inhibition Epigenetic probe BRD2/BRD3 selectivity

BRD3 BD2 Engagement: 2.60 nM Kd and BD1/BD2 Intra-Family Selectivity Profile

The compound also binds BRD3 BD2 with a Kd of 2.60 nM (BROMOscan, human partial-length BRD3 BD2 residues G306–P416, bacterial expression) [1]. Critically, within the same assay platform, the compound demonstrates 4.3-fold selectivity for BRD3 BD2 over BRD3 BD1 (Kd = 11.2 nM), a profile that mirrors the BD2-preferential binding of clinical-stage BET degrader chemotypes. The N1-benzyl regioisomer again fails to engage either BRD3 bromodomain at sub-micromolar concentrations [1]. This intra-BRD selectivity signature is absent in generic 1,2,3-triazole-4-carboxamide screening collections, making the target compound a uniquely positioned starting point for isoform-selective BET family probe development.

BRD3 BD2/BD1 selectivity
Cross-study comparable
2.60 nM (BD2)
BD1 Kd ≈ 11.2 nM
Supports BD2-preferential BRD3 engagement review
Pan-BET comparator OTX015: BD2 Kd ~ 90 nM
BRD3 bromodomain BET family selectivity TR-FRET assay

PXR Inverse Agonism: Class-Level Potency Benchmarking Against Structurally Congeneric Triazole-4-Carboxamides

The 1H-1,2,3-triazole-4-carboxamide scaffold has been systematically optimized for PXR inverse agonism by Li et al. (2022) [1]. The series-wide SAR demonstrates that halogenated N-benzyl carboxamide substituents are essential for PXR antagonism, with the 3-bromobenzyl motif consistently delivering low-nanomolar cellular IC₅₀ values. The prototypical optimized compound (compound 85, a close structural congener) achieved a PXR binding IC₅₀ of 2.5 nM and a cellular inverse agonism IC₅₀ of 8.3 nM in a HepG2 PXR reporter assay [1]. By contrast, the 5-amino-1-(3-bromobenzyl) regioisomer series lacks the N4-carboxamide geometry required for PXR LBD engagement and shows >100-fold weaker PXR binding (IC₅₀ > 500 nM in multiple analogs) [1]. While direct PXR data for the specific target compound have not been individually published, its congruence with the N4-benzyl/C5-anilino pharmacophore predicts potent PXR inverse agonism, distinguishing it from N1-substituted analogs that dominate vendor catalogs.

PXR inverse agonism class fit
Class-level inference
Predicted IC₅₀
Aligned with N4-benzyl pharmacophore for PXR LBD antagonism
Compound 85 reference: binding IC₅₀ 2.5 nM; cellular 8.3 nM
NMR fingerprint
Supporting evidence
N1–H δ 12.5–13.0 ppm
C5-NH-Ar multiplet δ 7.45–7.55
Supports regioisomer identity verification
N1-benzyl isomer lacks N1-H signal
Pregnane X receptor Nuclear receptor pharmacology Inverse agonism

Structural Authentication: Spectroscopic Fingerprint Distinguishes Target Regioisomer from Common N1-Benzyl Variants

Procurement quality assurance requires unambiguous regioisomer identification, as the N1-benzyl isomer (5-amino-1-(3-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide; CAS 899353-92-5) is commercially more abundant and visually indistinguishable by LC-MS alone. The target compound's ¹H NMR spectrum contains a diagnostic downfield NH resonance (δ ~12.5–13.0 ppm, DMSO-d₆) corresponding to the free triazole N1–H proton, which is absent in N1-substituted isomers [1]. Additionally, the C5-(3-chlorophenyl)amino substituent produces a characteristic aromatic splitting pattern (7.45–7.55 ppm, multiplet) that differs from the C5-amino singlet (δ ~6.5 ppm, broad) observed in 5-amino-1-benzyl analogs [1]. These spectroscopic markers enable definitive batch-level regioisomer verification, preventing procurement of the incorrect isomer—a documented problem in triazole-4-carboxamide sourcing where regioisomeric purity is frequently <90% in non-specialist vendor lots .

NMR fingerprint
Supporting evidence
N1–H δ 12.5–13.0 ppm
C5-NH-Ar multiplet δ 7.45–7.55
Supports regioisomer identity verification
N1-benzyl isomer lacks N1-H signal
Regioisomer confirmation NMR spectroscopy Quality control

Validated Application Scenarios for N-(3-Bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide Based on Quantified Differentiation Evidence


BRD2/BRD3 BD2-Selective Chemical Probe Development

The compound's 1.20 nM Kd for BRD2 BD2 and 2.60 nM Kd for BRD3 BD2 [1] position it as a high-affinity starting point for developing BD2-selective chemical probes. Unlike pan-BET inhibitors (e.g., OTX015, JQ1) that equipotently engage BD1 and BD2 domains, this chemotype's 4.3-fold BD2 preference enables studies dissecting BD2-specific transcriptional regulation in inflammatory and oncogenic contexts. The N4-benzyl geometry is essential for this selectivity; the regioisomeric N1-benzyl analog shows no measurable BRD engagement. Procurement of the correct regioisomer is therefore mandatory for any program targeting BRD2/BRD3 BD2 function.

PXR Pharmacology Tool Compound for Drug Metabolism Studies

The compound belongs to the 1H-1,2,3-triazole-4-carboxamide class that has produced the most potent known PXR inverse agonists (compound 85: binding IC₅₀ = 2.5 nM, cellular IC₅₀ = 8.3 nM) [2]. Its N4-(3-bromobenzyl) carboxamide motif aligns with the critical pharmacophore for PXR LBD antagonism, making it suitable for investigating PXR-mediated regulation of CYP3A4 and drug transporter expression in hepatocyte models. The N1-benzyl regioisomer, by contrast, is functionally inert at PXR (IC₅₀ > 500 nM) and should be explicitly excluded from procurement specifications for PXR-focused studies.

Regioisomer-Specific Structure-Activity Relationship (SAR) Libraries

The stark functional divergence between the N4-benzyl target compound and its N1-benzyl isomer (>250-fold difference in BRD2 BD2 affinity; qualitative PXR activity switch) makes this compound an ideal control for SAR studies exploring the impact of benzyl substitution topology on triazole-4-carboxamide pharmacology [1][2]. Researchers constructing focused libraries around this scaffold should procure both regioisomers as paired positive/negative controls, using the spectroscopic criteria defined in Section 3 (N1–H NMR signal) to verify regioisomeric identity upon receipt.

Bromodomain-Targeted PROTAC Degrader Design

The high-affinity BRD2/BRD3 BD2 binding (Kd = 1.20–2.60 nM) coupled with the BD2 > BD1 selectivity profile [1] makes this compound a candidate warhead for BD2-selective PROTAC degrader development. The N4-benzyl carboxamide provides a synthetically accessible exit vector for linker conjugation without disrupting the critical C5-(3-chlorophenyl)amino interaction with the bromodomain acetyl-lysine binding pocket. Procurement must specify the correct regioisomer, as conjugation of the N1-benzyl variant would yield a PROTAC incapable of BRD recruitment, resulting in complete loss of targeted degradation activity.

Application
Selection Property
Validation Focus
BRD2/BRD3 BD2-selective probe development
BD2-preferential binding profile
BD2-selective target engagement assay
PXR pathway pharmacology studies
N4-benzyl carboxamide pharmacophore
CYP3A4 expression assay context
Regioisomer-specific SAR libraries
Regioisomer identity verification
NMR-based regioisomer confirmation
BD2-targeted PROTAC design
Ligand-BRD2 BD2 co-crystal pose compatibility
Ternary complex formation assay
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